molecular formula C10H10F3N3O2 B12544906 N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 652152-57-3

N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B12544906
CAS No.: 652152-57-3
M. Wt: 261.20 g/mol
InChI Key: YWDNBWIBNYTZSW-UHFFFAOYSA-N
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Description

N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group and a pyridine ring makes it a compound of interest in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide typically involves the reaction of 4-(trifluoromethyl)pyridine-3-carboxylic acid with 2-(methoxyimino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-2-carboxamide
  • N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-5-carboxamide

Uniqueness

N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is unique due to its specific position of the trifluoromethyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different pharmacological and chemical properties compared to its analogs .

Properties

CAS No.

652152-57-3

Molecular Formula

C10H10F3N3O2

Molecular Weight

261.20 g/mol

IUPAC Name

N-(2-methoxyiminoethyl)-4-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H10F3N3O2/c1-18-16-5-4-15-9(17)7-6-14-3-2-8(7)10(11,12)13/h2-3,5-6H,4H2,1H3,(H,15,17)

InChI Key

YWDNBWIBNYTZSW-UHFFFAOYSA-N

Canonical SMILES

CON=CCNC(=O)C1=C(C=CN=C1)C(F)(F)F

Origin of Product

United States

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